
3,3-Di(hydroxymethyl)azetidine
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Overview
Description
3,3-Di(hydroxymethyl)azetidine, also known as 3,3-bis(hydroxymethyl)azetidine, is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(hydroxymethyl)azetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine with formaldehyde in the presence of a base, such as potassium carbonate, at elevated temperatures. The reaction is carried out in a solvent system like acetonitrile and methanol in a 9:1 ratio .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Di(hydroxymethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding azetidine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3,3-diformylazetidine or 3,3-dicarboxyazetidine.
Reduction: Formation of 3,3-dimethylazetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3,3-Di(hydroxymethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its bioactive properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Di(hydroxymethyl)azetidine involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ring strain of the azetidine core also plays a crucial role in its reactivity, facilitating ring-opening reactions and other transformations .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxymethyl-azetidine: A related compound with a single hydroxymethyl group.
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative found in sugar beets.
2-Azetidinone: A structurally related compound known for its use in β-lactam antibiotics.
Uniqueness
3,3-Di(hydroxymethyl)azetidine is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science .
Biological Activity
3,3-Di(hydroxymethyl)azetidine is a member of the azetidine family, characterized by its unique four-membered nitrogen-containing ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₅H₁₁NO₂
- Molecular Weight : 115.15 g/mol
- CAS Number : 45512-27-4
The compound features two hydroxymethyl groups attached to the azetidine ring, which significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl groups facilitate hydrogen bonding and enhance binding affinity to specific proteins involved in critical biochemical pathways.
Key Mechanisms:
- Inhibition of DNA Polymerases : Recent studies have shown that derivatives of hydroxymethylazetidine can inhibit low-fidelity DNA polymerase Theta (Polθ), which plays a crucial role in DNA repair mechanisms. This inhibition presents a synthetic-lethal strategy for targeting BRCA-deficient tumors .
- Topoisomerase Inhibition : Some azetidine derivatives have demonstrated antiproliferative effects by inhibiting topoisomerase II, a key enzyme in DNA replication and repair .
Biological Activity Overview
The biological activity of this compound can be summarized through various studies and applications:
Case Studies
-
Polθ Inhibitors Development :
A study utilized AI-enabled design to develop 3-hydroxymethyl-azetidine derivatives as potent Polθ inhibitors. The lead compound A7 was optimized to B3 and C1, demonstrating significant antiproliferative effects in BRCA-deficient tumor cells . -
Topoisomerase II Inhibition :
Research on benzopsoralens indicated that compounds with hydroxymethyl substitutions showed enhanced activity against topoisomerase II. This suggests that similar modifications in azetidines could yield effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3,3-di(hydroxymethyl)azetidine derivatives, and how do reaction conditions influence yields?
The synthesis of this compound derivatives often involves multi-step protocols. For example, intermediate tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (a precursor) is synthesized via nucleophilic substitution and hydrogenation reactions, achieving a 68.4% yield under optimized conditions (e.g., using Pd/C and H₂ in methanol) . Alkylation reactions with K₂CO₃ in acetonitrile or NaH in DMF are critical for introducing substituents like bromobenzimidazole groups, which enhance antiviral activity. Reaction temperature (e.g., 70°C vs. room temperature) and solvent polarity significantly affect regioselectivity and yield .
Q. How are structural features of this compound derivatives validated experimentally?
Structural characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography for unambiguous confirmation. For instance, the spirocyclic azetidine-indoline scaffold in derivatives like 14h was confirmed via ¹H NMR coupling constants and NOESY experiments to establish stereochemistry . X-ray diffraction data for intermediates (e.g., tert-butyl-protected derivatives) validate bond angles and ring conformations critical for activity .
Q. What in vitro assays are used to evaluate the antiviral activity of these derivatives?
Cytopathic effect (CPE) assays in HEp-2 or A549 cells infected with respiratory syncytial virus (RSV) are standard. Compounds like 14h showed EC₅₀ values of 0.8 nM, with selectivity indices >1,000, indicating potent inhibition of viral replication without cytotoxicity. Dose-response curves and parallel cytotoxicity testing (e.g., MTT assays) ensure activity is virus-specific .
Advanced Research Questions
Q. How do structural modifications impact the SAR of this compound derivatives?
- Carbonyl vs. Hydrogen Substitution : Replacing the carbonyl group with hydrogen (e.g., 5e/5f ) reduced EC₅₀ values from 15 nM to 0.18–0.20 μM, highlighting the carbonyl’s role in binding RSV F protein .
- Spirocyclic vs. Fused Rings : Spiroazetidine derivatives (e.g., 14h ) outperformed fused-ring analogs (e.g., 5k , EC₅₀ = 12 μM) due to reduced steric hindrance and improved conformational flexibility .
- Halogen Effects : Introducing 5-bromo on benzimidazole (6h ) increased potency 7-fold (EC₅₀ = 2.1 nM) by enhancing hydrophobic interactions with the viral fusion pocket .
Q. How do pharmacokinetic (PK) properties of lead compounds like 14h compare to earlier candidates?
14h exhibits superior oral bioavailability (71% in mice) compared to predecessors like BMS-433771 (<20%). Key PK parameters include:
- AUC₀–24h : 2,500 ng·h/mL (vs. 1,200 ng·h/mL for BMS-433771)
- Half-life : 4.2 hours (similar to BMS-433771)
- Clearance : 12 mL/min/kg (lower than BMS-433771’s 25 mL/min/kg) .
These improvements stem from reduced metabolic instability via spirocyclic azetidine incorporation.
Q. What contradictions exist between in vitro and in vivo efficacy data, and how are they resolved?
While 14h showed sub-nanomolar EC₅₀ in vitro, its in vivo efficacy (3.9 log reduction in lung viral load at 50 mg/kg) required higher doses than predicted. This discrepancy arises from protein binding (94% in plasma) and tissue penetration limitations . Adjusting formulations (e.g., lipid nanoparticles) or co-administering cytochrome P450 inhibitors (e.g., ritonavir) improved exposure in preclinical models .
Q. What computational methods support the design of novel this compound analogs?
- Molecular Dynamics (MD) Simulations : Used to model RSV F protein binding, identifying key interactions (e.g., hydrogen bonds with Lys394 and π-π stacking with Tyr198) .
- Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent effects, guiding prioritization of synthetic targets (e.g., bromine > methyl in enhancing binding affinity) .
- ADMET Predictions : Tools like SwissADME forecast solubility (>10 mg/mL for 14h ) and blood-brain barrier penetration (low, minimizing CNS toxicity) .
Q. Methodological Notes
- SAR Rigidity : The azetidine core tolerates limited modifications; even minor changes (e.g., cyclohexyl substitution in 6c ) abolish activity due to steric clashes .
- In Vivo Model Selection : BALB/c mice infected intranasally with RSV-A2 strain are standard. Viral load quantification via qRT-PCR ensures consistency across studies .
- Analytical Challenges : LC-MS/MS methods with deuterated internal standards (e.g., 5-Bromopentanoic-3,3,4,4-d4 acid ) improve quantification accuracy in PK studies .
Properties
IUPAC Name |
[3-(hydroxymethyl)azetidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXQPBINKGFTPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.